molecular formula C19H21N3O3 B3003208 (7-methoxybenzofuran-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone CAS No. 2034417-57-5

(7-methoxybenzofuran-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

Cat. No. B3003208
CAS RN: 2034417-57-5
M. Wt: 339.395
InChI Key: NBOIWRBHOKEBRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-methoxybenzofuran-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone, also known as 2C-B-FLY, is a synthetic psychedelic compound that belongs to the phenethylamine and benzofuran classes. It was first synthesized in 1996 by Aaron P. Monte and David E. Nichols at Purdue University, and it has gained popularity in the research community due to its unique chemical structure and potential therapeutic applications.

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives, including the compound , have been studied for their anticancer properties. A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds synthesized through microwave-assisted synthesis showed promising anticancer activity against human ovarian cancer cell lines . This suggests that our compound could be a valuable addition to the arsenal of anticancer agents.

Antimicrobial and Antibacterial Properties

Compounds with the imidazole moiety, which is structurally similar to the pyrazole ring in our compound, have demonstrated significant antibacterial and antimicrobial activities . This implies that (7-methoxybenzofuran-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone could potentially be developed into new antimicrobial agents.

Antioxidant Effects

The antioxidant potential of benzofuran derivatives is well-documented. The compound’s structure, which includes a methoxy group, may contribute to its ability to scavenge free radicals, suggesting its use as an antioxidant in pharmaceutical formulations .

Antiviral Applications

Benzofuran compounds have been identified with strong antiviral activities. Given the biological activities of similar structures, our compound could be explored for its efficacy against various viral infections .

Anti-inflammatory Uses

Imidazole-containing compounds, which share a similar heterocyclic structure with our compound, are known for their anti-inflammatory properties . This indicates that (7-methoxybenzofuran-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone could be a candidate for the development of new anti-inflammatory drugs.

Enzyme Inhibition

The structural complexity of benzofuran derivatives makes them suitable for binding to various enzymes, potentially inhibiting their activity. This could be particularly useful in the design of drugs targeting specific metabolic pathways .

Neuroprotective Effects

Compounds with benzofuran and pyrazole components have shown promise in neuroprotection, which could be beneficial in treating neurodegenerative diseases. The methanone group in the compound may enhance this effect by increasing the compound’s ability to cross the blood-brain barrier .

Drug Synthesis and Chemical Kinetics

The compound’s unique structure makes it a valuable synthon in drug synthesis. Its reactivity could also provide insights into reaction kinetics, which is essential for understanding and developing new chemical reactions.

properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-21-9-8-15(20-21)13-6-10-22(11-7-13)19(23)17-12-14-4-3-5-16(24-2)18(14)25-17/h3-5,8-9,12-13H,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOIWRBHOKEBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCN(CC2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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